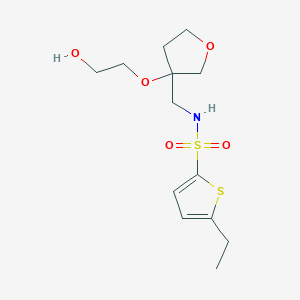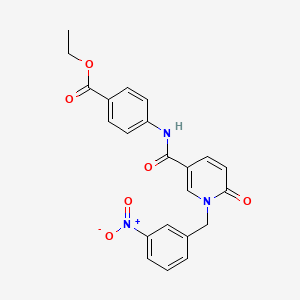
5-Bromo-4-(difluoromethyl)-1-phenylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(difluoromethyl)-1-phenylpyrazole, also known as BDFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDFPP is a pyrazole derivative that is widely used as a building block for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(difluoromethyl)-1-phenylpyrazole is not well understood, but it is believed to act by inhibiting certain enzymes or proteins in the body. 5-Bromo-4-(difluoromethyl)-1-phenylpyrazole has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 5-Bromo-4-(difluoromethyl)-1-phenylpyrazole has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
5-Bromo-4-(difluoromethyl)-1-phenylpyrazole has been shown to have various biochemical and physiological effects in the body. 5-Bromo-4-(difluoromethyl)-1-phenylpyrazole has been shown to decrease the levels of acetylcholinesterase and carbonic anhydrase in the brain, which may have implications for the treatment of neurological disorders such as Alzheimer's disease. 5-Bromo-4-(difluoromethyl)-1-phenylpyrazole has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromo-4-(difluoromethyl)-1-phenylpyrazole has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. 5-Bromo-4-(difluoromethyl)-1-phenylpyrazole is also relatively inexpensive compared to other compounds with similar applications. However, 5-Bromo-4-(difluoromethyl)-1-phenylpyrazole has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments. 5-Bromo-4-(difluoromethyl)-1-phenylpyrazole also has limited availability, which can make it difficult to obtain for some researchers.
Direcciones Futuras
There are several future directions for the research and development of 5-Bromo-4-(difluoromethyl)-1-phenylpyrazole. One potential direction is the synthesis of 5-Bromo-4-(difluoromethyl)-1-phenylpyrazole derivatives with improved solubility and bioactivity. Another direction is the investigation of the potential applications of 5-Bromo-4-(difluoromethyl)-1-phenylpyrazole in the treatment of neurological disorders, such as Alzheimer's disease. Further research is also needed to understand the mechanism of action of 5-Bromo-4-(difluoromethyl)-1-phenylpyrazole and its potential interactions with other compounds in the body.
Métodos De Síntesis
5-Bromo-4-(difluoromethyl)-1-phenylpyrazole can be synthesized using a variety of methods, including the reaction of 5-bromo-1-phenylpyrazole with difluoromethyl ketone in the presence of a base such as potassium carbonate. Another method involves the reaction of 5-bromo-1-phenylpyrazole with difluoromethyl iodide in the presence of a palladium catalyst. The yield of 5-Bromo-4-(difluoromethyl)-1-phenylpyrazole can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
5-Bromo-4-(difluoromethyl)-1-phenylpyrazole has been extensively used in scientific research due to its potential applications in various fields. One of the most significant applications of 5-Bromo-4-(difluoromethyl)-1-phenylpyrazole is in the field of organic synthesis, where it is used as a building block for the synthesis of other compounds. 5-Bromo-4-(difluoromethyl)-1-phenylpyrazole has also been used as a fluorescent probe for the detection of metal ions such as copper, mercury, and lead. In addition, 5-Bromo-4-(difluoromethyl)-1-phenylpyrazole has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.
Propiedades
IUPAC Name |
5-bromo-4-(difluoromethyl)-1-phenylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2N2/c11-9-8(10(12)13)6-14-15(9)7-4-2-1-3-5-7/h1-6,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSNMPCBXGUHAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(difluoromethyl)-1-phenylpyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2372069.png)


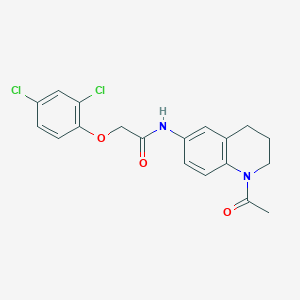


![1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2372081.png)

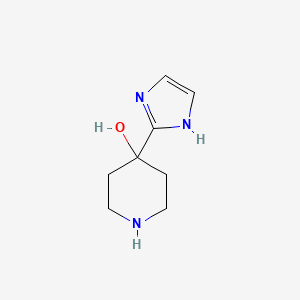
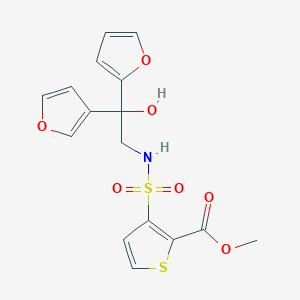
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea](/img/structure/B2372086.png)
